molecular formula C8H4ClNO2 B185041 2-Chloro-4-cyanobenzoic acid CAS No. 117738-77-9

2-Chloro-4-cyanobenzoic acid

Cat. No. B185041
M. Wt: 181.57 g/mol
InChI Key: VTROYYKGGOPEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “2-Chloro-4-cyanobenzoic acid” is not explicitly mentioned in the available resources. However, similar compounds like “4-Cyanobenzoic acid” can be synthesized by heating benzoic acid with HNO3 and H2SO43. Please consult a chemistry professional or a trusted source for the exact synthesis process.



Molecular Structure Analysis

The molecular structure of “2-Chloro-4-cyanobenzoic acid” is not directly available. However, the molecular formula is C8H4ClNO24. For a detailed molecular structure, please refer to a trusted chemical database or a chemistry professional.


Scientific Research Applications

  • Tautomeric Equilibria Study : 2-Cyanobenzoic acids, closely related to 2-Chloro-4-cyanobenzoic acid, show interesting tautomeric equilibria in gas, solution, and solid phases. These equilibria were studied using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, highlighting their importance in various scientific fields (Iglesias, Ruiz, & Allegretti, 2012).

  • Molecular Salts and Cocrystals : Research on 2-Chloro-4-nitrobenzoic acid, a compound structurally similar to 2-Chloro-4-cyanobenzoic acid, demonstrated its use as an antiviral agent and in immune deficiency diseases. A study explored its molecular salts and cocrystals, emphasizing the role of halogen bonds in these structures, which could be relevant for the design of pharmaceuticals and materials (Oruganti et al., 2017).

  • Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, with functional groups similar to those in 2-Chloro-4-cyanobenzoic acid, has been used as a building block for synthesizing various nitrogenous heterocycles, which are important in drug discovery. This compound facilitated the preparation of benzimidazoles, benzotriazoles, and other heterocycles (Křupková et al., 2013).

  • Photodecomposition Studies : Studies on chlorobenzoic acids, which share a chloro-substituent with 2-Chloro-4-cyanobenzoic acid, revealed their behavior under ultraviolet irradiation. This research could be relevant for understanding the photostability and decomposition pathways of similar compounds (Crosby & Leitis, 1969).

  • Polymorphic Systems Study : The polymorphic system of 2-chloro-4-nitrobenzoic acid, structurally related to 2-Chloro-4-cyanobenzoic acid, was investigated, providing insights into the solid-state behavior and crystal structures of such compounds (Barsky et al., 2008).

  • Fluorescent Emission in Coordination Polymers : A study on the coordination polymer of 4-cyanobenzoic acid, which shares the cyanobenzoic acid moiety with 2-Chloro-4-cyanobenzoic acid, showed strong blue fluorescent emission. This research suggests potential applications in materials science and sensing technologies (Yuan et al., 2001).

Future Directions

Please note that this information is based on the available resources and may not be fully accurate or complete. For detailed and accurate information, please refer to a trusted chemical database or consult a chemistry professional.


properties

IUPAC Name

2-chloro-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTROYYKGGOPEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyanobenzoic acid

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-4-cyanobenzoic acid, methyl ester (24.3 g) in methanol (150 ml) was added 2.5N sodium hydroxide (54.5 ml). After stirring at room temperature. for 45 minutes, the solvent was removed in vacuo. The residue was dissolved in water, cooled in an ice bath, and made acidic with 2N hydrochloric acid (14 ml). The resulting precipitate was filtered and dried in vacuo to yield the title compound as a solid (22.55 g) m.p. 154-158° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
54.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-cyanobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-cyanobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-cyanobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-cyanobenzoic acid
Reactant of Route 5
2-Chloro-4-cyanobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-cyanobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.